molecular formula C14H17BrF3NO3 B8161163 tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate

tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate

Cat. No.: B8161163
M. Wt: 384.19 g/mol
InChI Key: RJXHJVKSSSPKRT-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with bromine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated and trifluoromethoxylated phenyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to handle large-scale synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to develop new drugs with improved efficacy and safety profiles. The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethoxy group in tert-Butyl (1-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)carbamate makes it unique compared to other similar compounds. This group can significantly enhance the compound’s chemical stability, metabolic stability, and overall bioavailability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO3/c1-8(19-12(20)22-13(2,3)4)10-6-5-9(15)7-11(10)21-14(16,17)18/h5-8H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXHJVKSSSPKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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